1-ethyl-L-Proline

Vue d'ensemble

Description

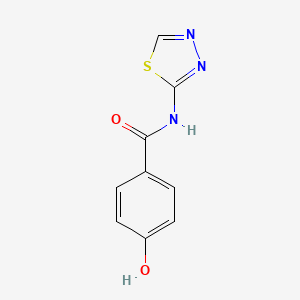

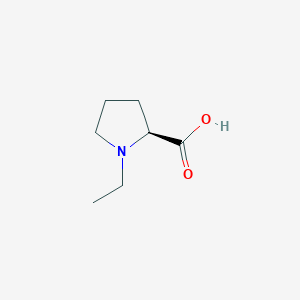

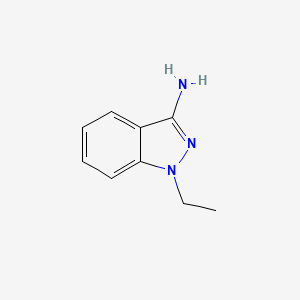

1-ethyl-L-Proline is a compound with the molecular formula C7H13NO2 . It is also known by other names such as (2S)-1-ethylpyrrolidine-2-carboxylic acid and ethylproline .

Synthesis Analysis

The synthesis of this compound involves various reactions. For instance, L-Proline can act as an enantioselective catalyst in the synthesis of pyrans and thiopyrans . It can also be used as a catalyst in multicomponent reactions performed in various media, leading to synthetically and biologically relevant heterocycles .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolidine ring, which is a five-membered ring with four carbon atoms and one nitrogen atom . The compound has a molecular weight of 143.18 g/mol .

Chemical Reactions Analysis

This compound can participate in various chemical reactions. For example, it can be involved in the synthesis of pyrans, condensed pyrans, and thiopyrans .

Physical And Chemical Properties Analysis

This compound has several physical and chemical properties. It has a molecular weight of 143.18 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 143.094628657 g/mol . The compound also has a topological polar surface area of 40.5 Ų .

Applications De Recherche Scientifique

L-Proline-Catalyzed Domino Reactions

Facilitating Synthesis of Thienothiopyrans : L-Proline catalyzes the synthesis of highly substituted thienothiopyrans, involving the creation of multiple bonds and stereocenters in a single operation, showing potential for complex organic synthesis (Indumathi, Perumal, & Menéndez, 2010).

Enantioselective Synthesis of Pyrans and Thiopyrans : L-Proline is effective as an enantioselective catalyst in the synthesis of pyrans and thiopyrans, indicating its significance in producing stereospecific compounds (Elnagdi & Al-Hokbany, 2012).

Knoevenagel Condensation for Synthesizing Acrylates : Utilization of L-Proline in Knoevenagel condensation highlights its role in the ecofriendly synthesis of various acrylates, contributing to greener chemical processes (Venkatanarayana & Dubey, 2012).

Proline in Pharmaceutical and Chemical Synthesis

Synthesis of Antihypertensive Agents : The synthesis of Alacepril, an antihypertensive agent, demonstrates the application of L-Proline in medicinal chemistry, showcasing its role in drug development (Sawayama et al., 1990).

Catalysis of Ethyl Coumarin-3-Carboxylate : L-Proline's ability to catalyze the synthesis of ethyl coumarin-3-carboxylate in various solvents underscores its versatility as a catalyst in organic reactions (Xiao-dong Lu, 2012).

Proline in Cryobiology and Biotechnology

Cryoprotection in Protein Crystallography : L-Proline serves as a cryoprotectant in protein crystallography, compatible with typical protein-crystallization formulations, thus having significant implications in biochemical research (Pemberton et al., 2012).

Enhancing Mammalian Oocyte Cryopreservation : The use of L-Proline in mammalian oocyte cryopreservation demonstrates its protective effect in cell preservation, highlighting its potential in reproductive biotechnology (Zhang et al., 2016).

Mécanisme D'action

Target of Action

1-ethyl-L-Proline is a derivative of the amino acid L-Proline . L-Proline and its derivatives, including this compound, are often used as asymmetric organocatalysts for a variety of organic reactions due to their conformational rigidity as compared to other amino acids . The primary targets of this compound are likely to be similar to those of L-Proline, which include enzymes and receptors involved in various biochemical reactions .

Mode of Action

The mode of action of this compound is likely to involve its interaction with its targets, leading to changes in their activity. L-Proline, for example, can proceed through either iminium catalysis, enamine catalysis, or bifunctional acid-base catalysis . As a derivative of L-Proline, this compound may exhibit similar catalytic properties, influencing the activity of its targets and resulting in changes in the biochemical reactions they mediate .

Biochemical Pathways

This compound, like L-Proline, may be involved in various biochemical pathways. L-Proline metabolism involves several subcellular compartments and contributes to the redox balance of the cell . It has been associated with tissues undergoing rapid cell divisions, such as shoot apical meristems, and is involved in floral transition and embryo development . Therefore, this compound may also influence these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential involvement in various biochemical reactions. For instance, L-Proline has been shown to modulate the NMDA receptor function, influencing glutamatergic neurotransmission . Therefore, this compound may have similar effects, influencing cellular signaling and potentially contributing to neuroprotection .

Orientations Futures

Analyse Biochimique

Biochemical Properties

1-ethyl-L-Proline plays a significant role in biochemical reactions, particularly in peptide synthesis. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with peptidylprolyl isomerases, which catalyze the cis-trans isomerization of proline residues in peptides and proteins . This interaction is crucial for protein folding and function. Additionally, this compound can act as a substrate for proline dehydrogenase, an enzyme involved in the oxidation of proline to pyrroline-5-carboxylate .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate mitochondrial functions, influence cell proliferation, and trigger specific gene expression . These effects are essential for maintaining cellular homeostasis and responding to environmental stresses.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme modulation. It can inhibit or activate enzymes such as proline dehydrogenase, affecting the proline metabolic pathway . Additionally, it influences gene expression by modulating transcription factors and signaling pathways involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its activity may decrease over extended periods . Long-term exposure to this compound can lead to changes in cellular metabolism and function, which are important considerations for in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Low doses have been shown to improve growth rates and feed efficiency in young pigs, while higher doses may lead to toxic or adverse effects . It is essential to determine the optimal dosage to maximize the beneficial effects while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including the proline metabolic pathway. It interacts with enzymes such as proline dehydrogenase and pyrroline-5-carboxylate reductase, which play crucial roles in proline biosynthesis and degradation . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is known to interact with proline transporters, which facilitate its uptake and distribution across cellular compartments . These interactions are essential for its localization and accumulation within cells.

Subcellular Localization

This compound is localized in various subcellular compartments, including the mitochondria and cytoplasm. Its activity and function can be influenced by its subcellular localization, which is directed by targeting signals and post-translational modifications . Understanding its localization is crucial for elucidating its role in cellular processes.

Propriétés

IUPAC Name |

(2S)-1-ethylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c1-2-8-5-3-4-6(8)7(9)10/h6H,2-5H2,1H3,(H,9,10)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNXFKYXSWNIWGO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1CCC[C@H]1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1416230.png)

![2-cyclopropyl-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1416240.png)